molecular formula C7H7ClHg B015773 p-Tolylmercury chloride CAS No. 539-43-5

p-Tolylmercury chloride

Cat. No.: B015773
CAS No.: 539-43-5
M. Wt: 327.17 g/mol
InChI Key: PWIXOHDPHIQCLY-UHFFFAOYSA-M
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Description

P-Tolylmercury chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClHg and its molecular weight is 327.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36721. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • p-Toluenesulfonyl chloride, a related compound, has been used to catalyze the trimethylsilylation of hydroxyl groups, leading to good yields and mild conditions for desilylation (Khazaei, Rostami, & Mantashlo, 2009).

  • Research on polypyrrole (PP-TOS) has revealed its high long-term redox switching stability, making it useful in various electrochemical applications (Pyo, Reynolds, Warren, & Marcy, 1994).

  • Chloride electrolytes, including those involving p-Tolylmercury chloride, play crucial roles in anodic oxidations, particularly in BDD anode cells for efficient phenol and TOC removal (Zhang, Du, Zhang, & Fu, 2016).

  • Hydrolysis of mercury compounds, including those similar to this compound, becomes significant in environmental settings, influencing the behavior of heavy metal pollutants (Hahne & Kroontje, 1973).

  • In the context of toxicology, studies have shown that compounds like Phenylmercuric p-toluenesulfonanilide exhibit high toxicity, demonstrating the need for careful handling and consideration in research applications (Kasuya, 1972).

  • Another application is in the creation of volume-regulated, ATP-dependent, chloride-selective channels, which are associated with drug resistance in certain cell types (Valverde, Díaz, Sepúlveda, Gill, Hyde, & Higgins, 1992).

Safety and Hazards

While specific safety data for p-Tolylmercury chloride is not available, it’s important to handle all mercury compounds with care due to their toxicity . Avoid contact with skin and eyes, avoid breathing vapors or mists, and do not ingest .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of p-Tolylmercury chloride can be achieved by reacting p-Tolylmercury oxide with hydrochloric acid.", "Starting Materials": ["p-Tolylmercury oxide", "hydrochloric acid"], "Reaction": [ "Add p-Tolylmercury oxide to a round bottom flask", "Add hydrochloric acid to the flask slowly while stirring", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solids", "Add diethyl ether to the filtrate to precipitate the p-Tolylmercury chloride", "Collect the precipitate by filtration and wash with diethyl ether", "Dry the product under vacuum" ] }

CAS No.

539-43-5

Molecular Formula

C7H7ClHg

Molecular Weight

327.17 g/mol

IUPAC Name

(4-methylphenyl)mercury(1+);chloride

InChI

InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q;;+1/p-1

InChI Key

PWIXOHDPHIQCLY-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)[Hg]Cl

Canonical SMILES

CC1=CC=C(C=C1)[Hg+].[Cl-]

539-43-5

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Synonyms

Chloro(4-methylphenyl)mercury;  p-Tolylmercury Chloride;  (p-Methylphenyl)Mercuric Chloride;  p-Chloromercuriotoluene;  p-Methylphenylmercury Chloride;  NSC 36721; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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